
3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol” is a complex organic molecule with multiple stereocenters and functional groups. This compound is likely to be of interest in fields such as medicinal chemistry, organic synthesis, and materials science due to its intricate structure and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Protection and Deprotection Steps: To protect sensitive functional groups during the synthesis.
Stereoselective Reactions: To ensure the correct configuration at each stereocenter.
Coupling Reactions: To join different fragments of the molecule.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Scale-Up Processes: To transition from laboratory-scale synthesis to industrial-scale production.
Purification Techniques: Such as chromatography and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at various functional groups.
Reduction: Reduction reactions could be used to modify specific parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at different sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific functional groups involved and the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications, including:
Medicinal Chemistry: Potential use as a drug candidate or a lead compound in drug discovery.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target or application. It could involve:
Binding to Enzymes or Receptors: To modulate their activity.
Interacting with Biological Pathways: To produce a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Analogous Molecules: With similar functional groups and stereochemistry.
Structural Isomers: With the same molecular formula but different connectivity.
Uniqueness
The uniqueness of this compound could be highlighted by its specific stereochemistry, functional group arrangement, and potential biological activity.
Eigenschaften
CAS-Nummer |
253128-10-8 |
|---|---|
Molekularformel |
C45H78O9SSi2 |
Molekulargewicht |
851.3 g/mol |
IUPAC-Name |
3-[(2S,5S)-5-[2-[(2S,4R,6R)-6-[[(2S,3S,4R,5R)-3-(benzenesulfonylmethyl)-5-[(2S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]methyl]-4-methyl-5-methylideneoxan-2-yl]ethyl]-4-methylideneoxolan-2-yl]propan-1-ol |
InChI |
InChI=1S/C45H78O9SSi2/c1-31-25-35(22-23-39-32(2)26-34(51-39)19-18-24-46)52-40(33(31)3)28-41-38(30-55(47,48)37-20-16-15-17-21-37)43(49-10)42(53-41)27-36(54-57(13,14)45(7,8)9)29-50-56(11,12)44(4,5)6/h15-17,20-21,31,34-36,38-43,46H,2-3,18-19,22-30H2,1,4-14H3/t31-,34+,35+,36+,38+,39+,40-,41+,42-,43-/m1/s1 |
InChI-Schlüssel |
PPPCYASYTNJMTF-VSRPWGLLSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](O[C@@H](C1=C)C[C@H]2[C@@H]([C@H]([C@H](O2)C[C@@H](CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC)CS(=O)(=O)C3=CC=CC=C3)CC[C@H]4C(=C)C[C@@H](O4)CCCO |
Kanonische SMILES |
CC1CC(OC(C1=C)CC2C(C(C(O2)CC(CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC)CS(=O)(=O)C3=CC=CC=C3)CCC4C(=C)CC(O4)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



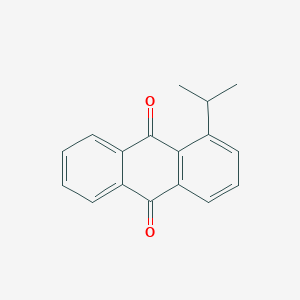
![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)
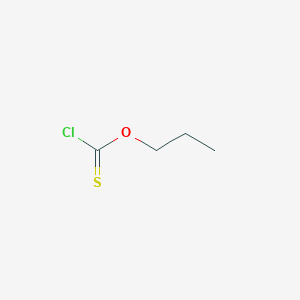
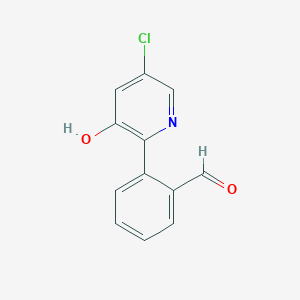
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
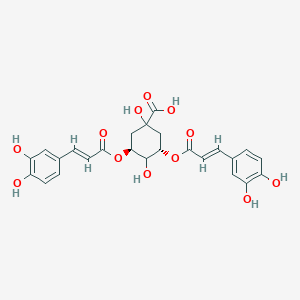
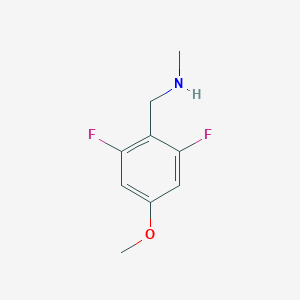

![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
